

Spectroscopic Profile of Diphenyl Chlorophosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl chlorophosphate*

Cat. No.: *B044717*

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **diphenyl chlorophosphate**, a crucial reagent in organic synthesis, particularly in the phosphorylation of alcohols and amines. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **diphenyl chlorophosphate**. Please note that while spectral data exists in various databases, specific peak assignments and quantitative values for NMR and a comprehensive peak list for IR are not consistently reported in publicly accessible literature. The data presented here is compiled from available resources.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed quantitative ^1H , ^{13}C , and ^{31}P NMR data with assigned chemical shifts and coupling constants for **diphenyl chlorophosphate** are not readily available in public spectral databases. Researchers should acquire and interpret spectra based on the expected chemical environments of the nuclei.

- ^1H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups.
- ^{13}C NMR: The spectrum should display signals for the aromatic carbons. Carbons attached to the oxygen atom will be deshielded and appear at a higher chemical shift. Due to symmetry, fewer than 12 signals may be observed.
- ^{31}P NMR: A single resonance is expected for the phosphorus atom. The chemical shift will be indicative of the pentavalent phosphorus (V) oxidation state and its chemical environment.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **diphenyl chlorophosphate** exhibits characteristic absorption bands corresponding to its functional groups. The following are significant peaks observed in the spectrum^[1]:

Wavenumber (cm^{-1})	Assignment
~3060	Aromatic C-H stretch
~1590, ~1490	C=C aromatic ring stretch
~1290	P=O (phosphoryl) stretch
~1180, ~950	P-O-C (aryl phosphate) asymmetric and symmetric stretch
~770, ~690	C-H out-of-plane bending for monosubstituted benzene
~550	P-Cl stretch

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Proposed Fragment Ion
268	Major Peak	$[M]^+$ (Molecular Ion)
170	High	$[(C_6H_5O)_2P]^+$
94	Moderate	$[C_6H_5OH]^+$ (Phenol)
77	High	$[C_6H_5]^+$ (Phenyl)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **diphenyl chlorophosphate**, which exists as a liquid at room temperature[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **diphenyl chlorophosphate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. 1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 (adjust as needed for signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., $CDCl_3$ at 7.26 ppm).

3. ^{13}C NMR Spectroscopy:

- Instrument: A standard NMR spectrometer with a carbon probe.

- Parameters:
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

4. ^{31}P NMR Spectroscopy:

- Instrument: An NMR spectrometer equipped with a phosphorus probe.
- Parameters:
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 64-128.
- Relaxation Delay: 2-5 seconds.
- Referencing: An external standard of 85% phosphoric acid (H_3PO_4) is used as a reference (0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place one or two drops of **diphenyl chlorophosphate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Ensure there are no air bubbles in the film.

2. Data Acquisition (FTIR):

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
- Acquire a background spectrum of the empty sample compartment.
- Place the prepared salt plate assembly into the sample holder.
- Acquire the sample spectrum.
- Parameters:
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

1. Sample Preparation (for GC-MS):

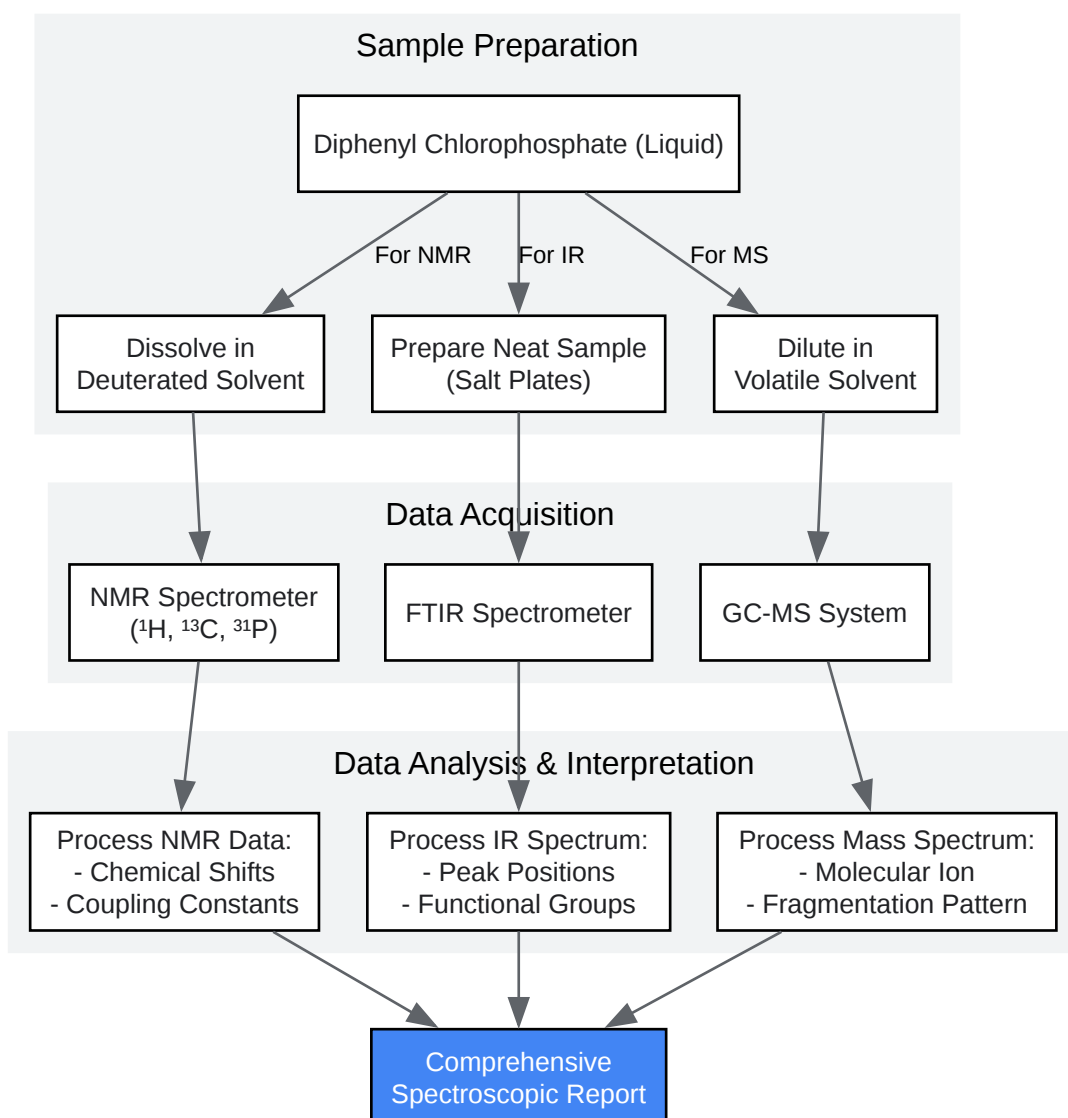
- Prepare a dilute solution of **diphenyl chlorophosphate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

2. Data Acquisition (GC-MS with Electron Ionization):

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a suitable temperature (e.g., 100 $^{\circ}$ C), ramp up to a final temperature (e.g., 280 $^{\circ}$ C) to ensure elution of the compound.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 $^{\circ}$ C.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid compound like **diphenyl chlorophosphate**.



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References

- 1. Diphenyl chlorophosphate [webbook.nist.gov]

- 2. Diphenyl chlorophosphate | C₁₂H₁₀ClO₃P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
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